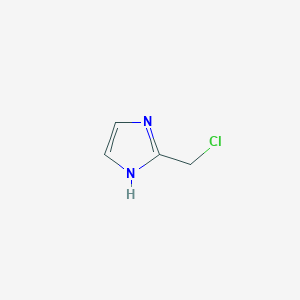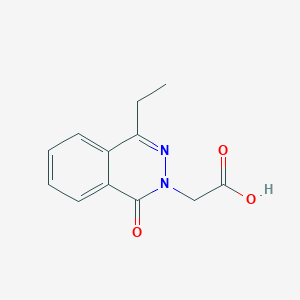
2-(chloromethyl)-1H-imidazole
説明
2-(chloromethyl)-1H-imidazole is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-member ring with two non-adjacent nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing two non-adjacent nitrogen atoms and three carbon atoms . The presence of the chloromethyl group (-CH2Cl) attached to the imidazole ring contributes to the unique properties of this compound .Chemical Reactions Analysis
The reactivity of this compound can be influenced by its molecular structure. For instance, the presence of the chloromethyl group can make the compound susceptible to reactions with amines and other nucleophiles . Additionally, the imidazole ring can participate in various chemical reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be influenced by factors such as its molecular structure and the presence of functional groups . For instance, the presence of the chloromethyl group can affect the compound’s solubility, density, and boiling point .科学的研究の応用
Catalytic Applications
- Heterogeneous Catalysis: 2-(chloromethyl)-1H-imidazole derivatives have been used in heterogeneous catalysis. For instance, a study by Zadehahmadi et al. (2014) demonstrated the use of chloromethylated MIL-101(Cr) modified with imidazole as a support for manganese porphyrin, which showed high efficiency, stability, and reusability in the oxidation of hydrocarbons (Zadehahmadi et al., 2014).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Imidazole derivatives, including this compound, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. Ouakki et al. (2019) found that these derivatives offer high resistance and act as mixed-type inhibitors, demonstrating significant inhibition efficiency (Ouakki et al., 2019).
Molecular Docking and Reactivity Studies
- Molecular Docking: Thomas et al. (2018) reported on the solvent-free synthesis of imidazole derivatives and their spectroscopic characterization. They also explored the reactivity and stability of these molecules in water and their potential interaction with proteins through molecular docking, showing antimicrobial activity against bacterial strains (Thomas et al., 2018).
作用機序
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The chloromethyl group may enhance the reactivity of the molecule, potentially influencing its interaction with biological targets .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The properties of the compound, such as its size and polarity, suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Given the known activities of imidazole derivatives, it’s plausible that this compound could exert a range of effects depending on its specific targets .
将来の方向性
The future directions for research on 2-(chloromethyl)-1H-imidazole could involve further exploration of its synthesis, reactivity, and potential applications. For instance, research could focus on optimizing its synthesis, exploring its reactivity with various reagents, and investigating its potential uses in fields such as medicinal chemistry and material science .
生化学分析
Biochemical Properties
2-(chloromethyl)-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to electrophilic compounds. This interaction is crucial for the detoxification processes in cells. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species, which in turn can activate various signaling pathways such as the mitogen-activated protein kinase pathway. This activation can lead to changes in gene expression, promoting the expression of stress response genes . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with biomolecules. This compound can alkylate nucleophilic sites on DNA, proteins, and other cellular components, leading to potential mutagenic and cytotoxic effects. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to the formation of reactive intermediates. These intermediates can have prolonged effects on cellular function, including sustained oxidative stress and chronic activation of stress response pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects. Studies have demonstrated that high doses of this compound can lead to liver and kidney toxicity, characterized by increased oxidative stress, inflammation, and cell death. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of the compound, and glutathione S-transferase, which facilitates its conjugation with glutathione. These metabolic reactions are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation. These processes are essential for determining the compound’s bioavailability and overall biological effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its target sites. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
2-(chloromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHWFYKQWZHCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330005 | |
| Record name | 2-(chloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40403-72-3 | |
| Record name | 2-(Chloromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40403-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)







